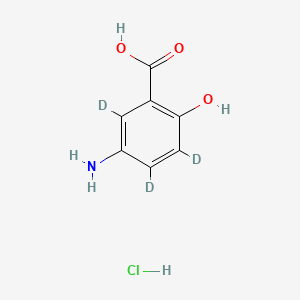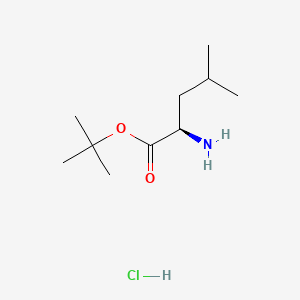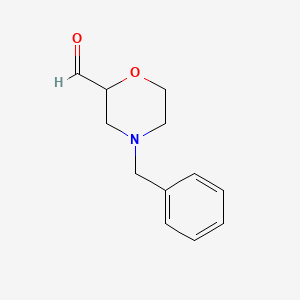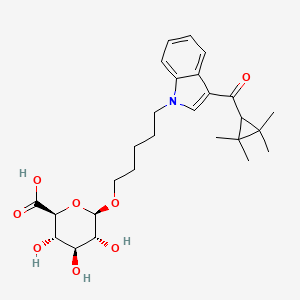
Mesalazine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesalazine-d3 Hydrochloride is the labelled analogue of Mesalazine . Mesalazine is an anti-inflammatory drug used for the treatment of inflammatory bowel disease . The molecular formula of Mesalazine-d3 Hydrochloride is C7H5D3ClNO3 and the molecular weight is 192.61 .
Molecular Structure Analysis
The optimum molecular geometry and the total energy of the neutral and positively charged Mesalazine molecules were calculated by density functional theory method with 6-311++G(d,p) basis sets . The molecular formula of Mesalazine-d3 Hydrochloride is C7H5D3ClNO3 .
Chemical Reactions Analysis
A study developed a sensitive HPLC method with fluorometric detection for the determination of mesalazine in human plasma . Mesalazine was precolumn derivatized with NBD-Cl and the fluorescent derivative was separated on a C18 analytical column .
Applications De Recherche Scientifique
Pharmacokinetic Studies
Mesalazine-d3 Hydrochloride is utilized in pharmacokinetic studies to understand the drug’s behavior within the body. Researchers have developed sensitive HPLC methods with fluorometric detection for determining Mesalazine in human plasma, which is crucial for assessing the absorption, distribution, metabolism, and excretion of the drug .
Bioequivalence and Bioavailability Investigations
The compound is essential in bioequivalence and bioavailability studies. These studies are vital for developing generic drugs, ensuring that they meet the necessary standards for entering the market. The methods developed for Mesalazine-d3 Hydrochloride can be used to compare the drug’s presence in the bloodstream when taken from different sources .
Drug Compatibility Studies
Mesalazine-d3 Hydrochloride plays a role in drug compatibility studies. For instance, it has been combined with folic acid to investigate the physicochemical compatibility of the two substances. This is important for the development of new drug formulations and fixed-dose combinations .
Analytical Method Development
Researchers have focused on developing new analytical methods for Mesalazine-d3 Hydrochloride. For example, a rapid and sensitive LC-ESI-MS/MS method has been created for the estimation of Mesalazine in human plasma, highlighting the compound’s importance in analytical chemistry .
Inflammatory Bowel Disease Treatment Analysis
Mesalazine-d3 Hydrochloride is used in the analysis of treatments for inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn’s disease. It helps in understanding the efficacy and safety of Mesalazine as a first-line treatment drug for these conditions .
Derivatization Techniques in Assay Development
The compound is used in derivatization techniques for assay development. This involves creating a fluorescent derivative of Mesalazine that can be measured using fluorescence detection, which is a critical step in developing assays for drug testing .
Mécanisme D'action
Target of Action
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent . It is believed to target and inhibit the synthesis of prostaglandins and interfere with leukotriene synthesis . These targets play a crucial role in the inflammatory process, and their inhibition results in a reduction of inflammation, particularly in the colon .
Mode of Action
It is believed to possess a topical anti-inflammatory effect on colonic epithelial cells . It is thought to inhibit the production of arachidonic acid metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways . It also acts as a potent scavenger of free radicals .
Biochemical Pathways
Mesalazine modulates multiple biological pathways. It is known to inhibit the cyclooxygenase and lipoxygenase pathways, thereby reducing the production of prostanoids and leukotrienes . These are key mediators of inflammation. Additionally, during treatment with mesalazine in the context of colon cancer, phosphorylated β-catenin accumulates and nuclear translocation of β-catenin is inhibited to suppress Wnt signalling .
Pharmacokinetics
Mesalazine exhibits the bowel-specific action and is metabolized in the gut . The drug is poorly absorbed from the gastrointestinal tract . After administration, the maximum plasma concentration (Cmax), area under the plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t), and elimination half-life (t1/2) of mesalazine were observed to be 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL, and 3.33 (1.99) h, respectively . The estimated accumulation factor of mesalazine was 1.09 . The cumulative urinary excretion rate of parent and major metabolite of mesalazine was 27.77% .
Result of Action
The primary result of Mesalazine’s action is the reduction of inflammation, particularly in the colon . This makes it effective in treating and maintaining remission for ulcerative colitis . It has also been shown to have antioxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties .
Action Environment
The action of Mesalazine is mainly topical rather than systemic . It works locally in the large intestine to reduce inflammation . The drug’s efficacy and stability have historically faced issues due to its lack of stability as a pharmaceutical agent . Research initiatives have developed stable mesalazine formulations, like the eudragit-s coating of asacol brand mesalazine and the pentasa brand’s encapsulation of mesalazine within microgranules . These advancements have improved the drug’s action, efficacy, and stability in the environment of the gastrointestinal tract .
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H/i1D,2D,3D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRSNTURHSOKTM-KADUPEOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)O)O)[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI)](/img/structure/B591174.png)


![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)